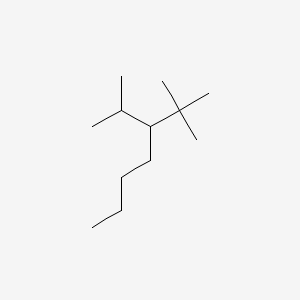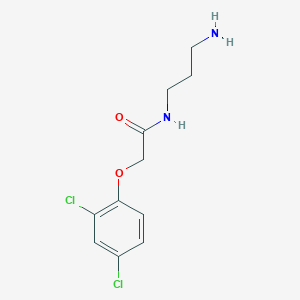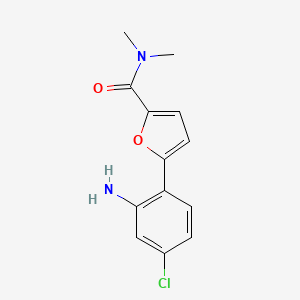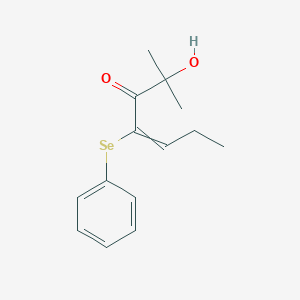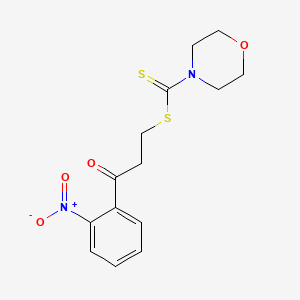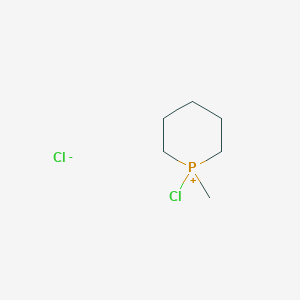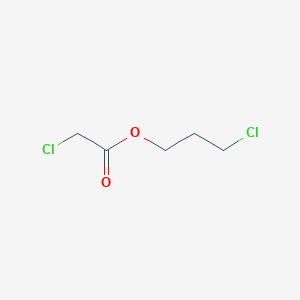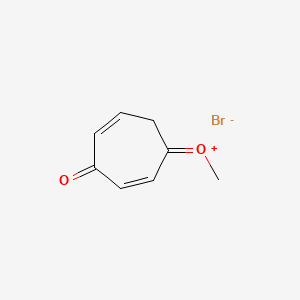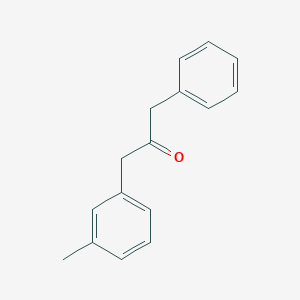
1-(3-Methylphenyl)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-3-phenylpropan-2-one is an organic compound with the molecular formula C16H16O It is a ketone that features a phenyl group and a 3-methylphenyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-(3-Methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its ketone group allows it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, thereby modulating enzyme activity.
Comparison with Similar Compounds
1-(3-Methylphenyl)-2-phenylpropan-1-one: Similar structure but different position of the ketone group.
1-(4-Methylphenyl)-3-phenylpropan-2-one: Similar structure with a methyl group at the para position.
1-(3-Methylphenyl)-3-(4-methylphenyl)propan-2-one: Contains additional methyl groups on both phenyl rings.
Uniqueness: 1-(3-Methylphenyl)-3-phenylpropan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both phenyl and 3-methylphenyl groups provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
62291-10-5 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C16H16O/c1-13-6-5-9-15(10-13)12-16(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
LYJZWZPBRCVYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


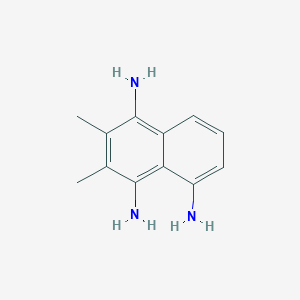
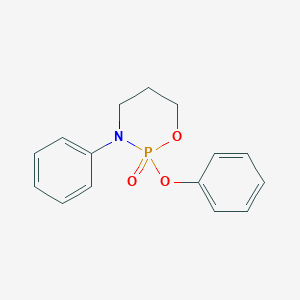

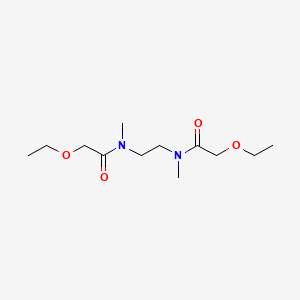
![5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14547121.png)

